3-{[(4-Fluorophenyl)methyl]carbamoyl}pyrazine-2-carboxylic acid

antimycobacterial pyrazine carboxamide structure-activity relationship

3-{[(4-Fluorophenyl)methyl]carbamoyl}pyrazine-2-carboxylic acid (CAS 730242-83-8) belongs to the 3-carbamoylpyrazine-2-carboxylic acid class, a family of compounds structurally derived from pyrazinoic acid (POA), the active metabolite of the first-line antitubercular prodrug pyrazinamide (PZA). It features a pyrazine ring substituted with a carboxylic acid at the 2-position and a 4-fluorobenzyl carbamoyl moiety at the 3-position, distinguished from the canonical 3-(phenylcarbamoyl)pyrazine-2-carboxylic acid series by the presence of a methylene (–CH2–) spacer between the carboxamide nitrogen and the 4-fluorophenyl ring.

Molecular Formula C13H10FN3O3
Molecular Weight 275.239
CAS No. 730242-83-8
Cat. No. B2725463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(4-Fluorophenyl)methyl]carbamoyl}pyrazine-2-carboxylic acid
CAS730242-83-8
Molecular FormulaC13H10FN3O3
Molecular Weight275.239
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)C2=NC=CN=C2C(=O)O)F
InChIInChI=1S/C13H10FN3O3/c14-9-3-1-8(2-4-9)7-17-12(18)10-11(13(19)20)16-6-5-15-10/h1-6H,7H2,(H,17,18)(H,19,20)
InChIKeyGDLWGDAQBFDEPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-{[(4-Fluorophenyl)methyl]carbamoyl}pyrazine-2-carboxylic acid (CAS 730242-83-8): Chemical Identity and Compound Class


3-{[(4-Fluorophenyl)methyl]carbamoyl}pyrazine-2-carboxylic acid (CAS 730242-83-8) belongs to the 3-carbamoylpyrazine-2-carboxylic acid class, a family of compounds structurally derived from pyrazinoic acid (POA), the active metabolite of the first-line antitubercular prodrug pyrazinamide (PZA) [1]. It features a pyrazine ring substituted with a carboxylic acid at the 2-position and a 4-fluorobenzyl carbamoyl moiety at the 3-position, distinguished from the canonical 3-(phenylcarbamoyl)pyrazine-2-carboxylic acid series by the presence of a methylene (–CH2–) spacer between the carboxamide nitrogen and the 4-fluorophenyl ring. This compound is catalogued by multiple research chemical suppliers with reported purities of 95–98% and a molecular formula of C13H10FN3O3 (MW = 275.24 g/mol) . Its closest structural analog is 3-[(4-fluorophenyl)carbamoyl]pyrazine-2-carboxylic acid (CAS 871257-83-9), which lacks the methylene spacer and was characterized in a systematic antimycobacterial evaluation by Semelková et al. (2017) as compound 7 [1].

Why 3-{[(4-Fluorophenyl)methyl]carbamoyl}pyrazine-2-carboxylic acid Cannot Be Interchanged with Its Closest 3-(Phenylcarbamoyl)pyrazine-2-carboxylic Acid Analogs


The presence of a methylene (–CH2–) spacer in 3-{[(4-fluorophenyl)methyl]carbamoyl}pyrazine-2-carboxylic acid introduces a critical structural perturbation relative to the extensively studied 3-(phenylcarbamoyl)pyrazine-2-carboxylic acid series exemplified by compound 7 in Semelková et al. (2017) [1]. This spacer converts the carboxamide from a directly conjugated N-phenyl anilide into a more flexible N-benzyl amide, which alters both the electronic conjugation between the aromatic ring and the pyrazine core and the spatial orientation accessible during target engagement. In the parent 3-(phenylcarbamoyl) series, only 6 of 18 synthesized acids exhibited measurable antimycobacterial activity against M. tuberculosis H37Rv, with the 4-fluorophenyl analog (compound 7) falling among the 12 inactive compounds (MIC > 100 μg/mL) [1]. The methylene-extended architecture of the target compound—representing a distinct chemotype rather than a simple substitution variant—may differentially affect DprE1 binding, membrane penetration, and metabolic stability, precluding any assumption of pharmacological equivalence with either the inactive 4-fluoro anilide or the moderately active analogs in the published series [1][2].

Quantitative Comparative Evidence for 3-{[(4-Fluorophenyl)methyl]carbamoyl}pyrazine-2-carboxylic acid Versus Closest Analogs


Structural Differentiation: Methylene Spacer Distinguishes Target Compound from the Inactive 4-Fluorophenyl Anilide Analog

The target compound bears a –CH2– spacer between the carboxamide nitrogen and the 4-fluorophenyl ring, forming a benzyl amide. Its closest cataloged analog, 3-[(4-fluorophenyl)carbamoyl]pyrazine-2-carboxylic acid (CAS 871257-83-9; compound 7 in Semelková et al. 2017), is a directly N-linked anilide lacking this spacer [1]. In the systematic antimycobacterial evaluation of 18 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids, compound 7 was among the 12 compounds exhibiting no measurable activity against M. tuberculosis H37Rv (MIC > 100 μg/mL), while the series contained active compounds with MIC values ranging from 1.56 to 100 μg/mL [1]. The target compound's methylene insertion may restore conformational degrees of freedom absent in the rigid anilide, potentially enabling productive DprE1 binding orientations not accessible to compound 7 [2].

antimycobacterial pyrazine carboxamide structure-activity relationship

Lipophilicity Advantage: Computed LogP of the Target Compound Exceeds That of Pyrazinoic Acid by Over 1.5 Log Units

The computed octanol-water partition coefficient (LogP) for 3-{[(4-fluorophenyl)methyl]carbamoyl}pyrazine-2-carboxylic acid is 0.91, as reported by Fluorochem (calculated by ChemBioDraw) and confirmed by PubChem XLogP3-AA (0.8) [1]. This represents a substantial increase in lipophilicity compared to pyrazinoic acid (POA, LogP = −0.66), the active metabolite of pyrazinamide and the core scaffold from which the 3-carbamoylpyrazine-2-carboxylic acid class is derived [2]. The approximately 1.5-log-unit increase corresponds to roughly a 30-fold greater partition into non-polar phases, which is relevant for penetration through the lipid-rich mycobacterial cell wall [2]. Among the 18 compounds in the Semelková series, carbonyl-substituted anilides achieved an average logP increase of 1.59 ± 0.58 relative to POA; the target compound's methylene-extended architecture delivers a lipophilicity gain comparable to that of the most hydrophobic members of the published series [2].

lipophilicity drug design mycobacterial penetration

Ionization State Differentiation: Computed pKa and pH-Dependent LogD Profile Favor Intracellular Prodrug Potential

The target compound has a computed acid pKa of 3.74 (JChem, via Chembase) [1], placing the carboxylic acid moiety predominantly in its ionized carboxylate form at physiological pH (7.4). This results in a pronounced pH-dependent distribution profile: LogD (pH 5.5) = −0.85 vs. LogD (pH 7.4) = −2.38, a differential of approximately 1.5 log units [1]. In the context of the mycobacterial phagosome, where the pH drops to approximately 5.5–6.0, the compound exists in a less ionized state, favoring passive membrane permeation. This property mirrors the pH-dependent activation mechanism of pyrazinamide (PZA), which requires acidic conditions (pH ~5.5) for optimal activity (MIC = 12.5–25 μg/mL at pH 5.6 vs. MIC = 200 μg/mL at pH 6.0) [2]. By comparison, 3-[(4-fluorophenyl)carbamoyl]pyrazine-2-carboxylic acid (compound 7 from Semelková et al. 2017) exhibited no measurable antimycobacterial activity under standard MABA conditions (neutral pH), despite comparable computed properties [3].

physicochemical profiling prodrug design intracellular pharmacokinetics

DprE1 Target Engagement: In Silico Docking Evidence Supports Linker Tolerance at the Target Level

Semelková et al. (2017) performed molecular docking of all 18 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids into the decaprenylphosphoryl-β-D-ribose oxidase (DprE1) enzyme, a validated antitubercular target. The authors explicitly state that 'modification of the linker connecting aromatic parts of molecule does not have any negative influence on the binding' [1]. This finding directly supports the hypothesis that the methylene-extended architecture of the target compound should be sterically and electronically tolerated within the DprE1 binding pocket, despite the conformational and electronic differences from the anilide series. Although the 4-fluorophenyl anilide (compound 7) was inactive in vitro (MIC > 100 μg/mL), the docking results indicate that its lack of activity likely arises from factors other than target binding—potentially including inadequate membrane penetration or intracellular activation—which the methylene-extended target compound may differentially overcome [1].

molecular docking DprE1 tuberculosis drug target

Defined Research Application Scenarios for 3-{[(4-Fluorophenyl)methyl]carbamoyl}pyrazine-2-carboxylic acid Based on Quantitative Evidence


Antitubercular Lead Generation: Screening Against M. tuberculosis H37Rv Under Acidic (Phagosome-Mimetic) Conditions

The target compound should be prioritized for MIC determination against M. tuberculosis H37Rv at pH 5.5–6.0, rather than standard neutral-pH conditions, to exploit its computed pH-dependent LogD gradient (ΔLogD = −1.53 between pH 5.5 and 7.4) [1]. The precedent from pyrazinamide—which exhibits an 8- to 16-fold improvement in MIC when assay pH is lowered from 6.0 to 5.6—suggests that screening under acidic conditions may reveal antimycobacterial activity that would be missed under standard protocols, particularly for compounds with carboxylic acid moieties and computed pKa values near 3.7 [2]. This assay condition is directly relevant to the intraphagosomal environment where M. tuberculosis resides.

DprE1-Targeted Fragment Elaboration and Structure-Based Drug Design

Given the published molecular docking evidence that linker modifications in 3-carbamoylpyrazine-2-carboxylic acids do not negatively affect DprE1 binding [1], the target compound can serve as a methylene-extended scaffold for fragment-based elaboration targeting DprE1. Its 4-fluorobenzyl moiety provides a vector for additional substitution and a molecular weight of 275.24 g/mol places it within the lead-like property space. Researchers should compare its DprE1 inhibitory activity with that of compound 16 (3-[(4-nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid, MIC = 1.56 μg/mL) to establish structure-activity relationships across the linker-length dimension [1].

Comparative Physicochemical and Permeability Profiling Against the Inactive 4-Fluorophenyl Anilide Analog

Procurement of the target compound alongside its closest cataloged analog—3-[(4-fluorophenyl)carbamoyl]pyrazine-2-carboxylic acid (CAS 871257-83-9)—enables a controlled head-to-head comparison of how the methylene spacer affects parallel artificial membrane permeability (PAMPA), Caco-2 permeability, and intracellular accumulation in mycobacterium-infected macrophages [1]. The analog compound 7 from the Semelková series was inactive against M. tuberculosis (MIC > 100 μg/mL) despite shared fluorophenyl substitution and computed DprE1 binding potential [1], making the paired comparison a high-information experiment for understanding the pharmacokinetic determinants of antimycobacterial activity in this chemotype.

Prodrug Derivatization for Enhanced Mycobacterial Delivery

The target compound's carboxylic acid (pKa 3.74) represents a readily derivatizable handle for ester prodrug synthesis, following the precedent established by Semelková et al. (2017), where propyl esterification of compound 18 (4-CF3 anilide) to yield 18a improved antimycobacterial activity (MIC = 3.13 μg/mL) [1]. Preparation of methyl and propyl ester prodrugs of the target compound is a rational next step to further increase lipophilicity (esterification added 0.28 and 1.09 logP units on average in the published series) and potentially unmask activity not apparent in the free acid form, while the 4-fluorobenzyl motif may confer metabolic stability advantages over more labile substituents [1].

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